![molecular formula C18H13F3N2O4 B2990343 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034491-49-9](/img/structure/B2990343.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
The compound “N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide” is an organic compound containing a bifuran moiety, a trifluoromethylphenyl group, and an oxalamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve nucleophilic substitution reactions or cross-coupling reactions .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions and reagents used. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions .Scientific Research Applications
- Two specific derivatives with 7-methoxy substitutions exhibited remarkable photostability (15- to 17-fold higher than fluorescein) and long lifetimes (9.75-14.20 ns). These properties, combined with low cytotoxicity, make them suitable for bioimaging, such as visualizing blue-fluorescent macrophages .
- Docking studies and binding energy calculations suggest that these derivatives can target the inactive conformation of vascular endothelial growth factor receptor (VEGFR), making them potential candidates for anti-cancer drug development .
Fluorescent Probes for Live-Cell Imaging
Protein Kinase Inhibitors
1,3-Diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole Synthesis
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may potentially interact with enzymes or receptors involved in various cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s conformation and, consequently, its interaction with targets .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c19-18(20,21)12-4-1-2-5-13(12)23-17(25)16(24)22-10-11-7-8-15(27-11)14-6-3-9-26-14/h1-9H,10H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTDLOBCRVGYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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